ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C22H23ClN2O5 and its molecular weight is 430.89. The purity is usually >98% (or refer to the Certificate of Analysis).
The exact mass of the compound ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate is 430.1295 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
properties
IUPAC Name |
ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5/c1-3-29-22(27)21-12-20(15-4-8-18(28-2)9-5-15)24-25(21)13-17(26)14-30-19-10-6-16(23)7-11-19/h4-12,17,26H,3,13-14H2,1-2H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKGGSVHXHMDDN-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=NN1C[C@@H](COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146681186 |
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